In Vivo Brain Penetration Confirmed by LC-MS After Intraperitoneal Administration
AD-8007 demonstrates confirmed blood-brain barrier (BBB) penetrance, a property that distinguishes it from most ACSS2 inhibitors [1]. Following intraperitoneal (IP) injection in mice, both AD-8007 and its analog AD-5584 were directly detected in brain tissue via LC-MS [1].
| Evidence Dimension | Blood-Brain Barrier Penetration |
|---|---|
| Target Compound Data | Detected in brain tissue |
| Comparator Or Baseline | AD-5584 (Detected in brain tissue) vs. VY-3-135 (Not reported in brain) |
| Quantified Difference | Confirmed presence in brain via LC-MS post-IP injection; VY-3-135 has no published brain detection data . |
| Conditions | In vivo mouse model; intraperitoneal injection; detection via LC-MS [1]. |
Why This Matters
This confirms the compound's utility for studying brain-localized pathologies, such as metastases, where non-penetrant alternatives are ineffective.
- [1] Esquea E, et al. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth. bioRxiv. 2023. View Source
